

# structural formula of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(benzyloxy)-2-methyl-4(1H)-pyridinone

**Cat. No.:** B2601128

[Get Quote](#)

An In-depth Technical Guide to **3-(benzyloxy)-2-methyl-4(1H)-pyridinone**: Synthesis, Characterization, and Applications

## Executive Summary

**3-(BenzylOxy)-2-methyl-4(1H)-pyridinone** is a heterocyclic compound of significant interest within the field of medicinal chemistry. As a derivative of the 4-pyridinone scaffold, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridinone core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, primarily through hydrogen bonding and bioisosteric replacement of other chemical moieties.<sup>[1]</sup> This technical guide provides a comprehensive overview of **3-(benzyloxy)-2-methyl-4(1H)-pyridinone**, detailing its physicochemical properties, a validated synthesis protocol with mechanistic insights, methods for structural elucidation, and its potential role in drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

## The Pyridinone Scaffold: A Cornerstone in Drug Discovery

The pyridinone ring system, existing in isomeric forms such as 2-pyridinone and 4-pyridinone, is a foundational motif in medicinal chemistry.<sup>[2]</sup> Its utility stems from a unique combination of

features: the scaffold contains both hydrogen bond donor (N-H) and acceptor (C=O) sites, allowing for critical interactions with biological targets like enzyme active sites.<sup>[3]</sup> Furthermore, pyridinones are often employed as bioisosteres for amides, phenols, pyridines, and other heterocycles, enabling chemists to fine-tune a drug candidate's properties, including lipophilicity, aqueous solubility, and metabolic stability.<sup>[1]</sup>

The broad spectrum of biological activities associated with pyridinone derivatives—ranging from antitumor and antimicrobial to anti-inflammatory and antimalarial effects—underscores the scaffold's importance.<sup>[2][4]</sup> The development of novel therapeutics often relies on the strategic modification of such proven scaffolds. **3-(BenzylOxy)-2-methyl-4(1H)-pyridinone** represents a key intermediate, where the benzylOxy group provides a versatile handle for further chemical elaboration while also influencing the molecule's overall steric and electronic profile.

## Physicochemical and Structural Properties

**3-(BenzylOxy)-2-methyl-4(1H)-pyridinone** is typically isolated as a solid at room temperature. Its core structural and physical properties are summarized in Table 1. The presence of the benzyl ether, the pyridinone ring, and the methyl group defines its chemical reactivity and potential for biological interactions.

Property	Value	Source(s)
CAS Number	61160-18-7	[5]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO <sub>2</sub>	[5]
Molecular Weight	215.25 g/mol	[5]
IUPAC Name	3-(benzyloxy)-2-methyl-1H-pyridin-4-one	[5]
Synonyms	3-(BenzylOxy)-2-methylpyridin-4(1H)-one, 2-Methyl-3-(phenylmethoxy)-4(1H)-pyridinone	[6]
Melting Point	171-173 °C	[7]
Appearance	Khaki or brown solid	
Storage	Sealed in a dry environment, room temperature or 0-5 °C	

## Synthesis and Mechanistic Considerations

The most common and efficient synthesis of **3-(benzyloxy)-2-methyl-4(1H)-pyridinone** involves the conversion of a 4H-pyran-4-one precursor. This transformation is a well-established method for accessing 4-pyridinone scaffolds.[8]

## Synthesis Workflow

The overall synthetic process is depicted below. It begins with the precursor 3-(benzyloxy)-2-methyl-4H-pyran-4-one and proceeds through a one-step reaction and subsequent purification to yield the final product.



[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **3-(benzyloxy)-2-methyl-4(1H)-pyridinone**.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for the conversion of 4-pyanones to 4-pyridinones.

### Materials:

- 3-(benzyloxy)-2-methyl-4H-pyran-4-one
- Ethanol (EtOH)
- Aqueous Ammonia (NH<sub>4</sub>OH) solution
- Concentrated Hydrochloric Acid (HCl)
- Chloroform (CHCl<sub>3</sub>)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Methanol (MeOH)
- Diethyl Ether (Et<sub>2</sub>O)
- Standard reflux and extraction glassware

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(benzyloxy)-2-methyl-4H-pyran-4-one (1 equivalent) in ethanol.
- Ammonolysis: Add aqueous ammonia solution to the flask. The causality here is the use of ammonia as a nitrogen source to replace the oxygen atom in the pyranone ring.
- Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The elevated temperature is necessary to overcome the activation energy for the ring-opening

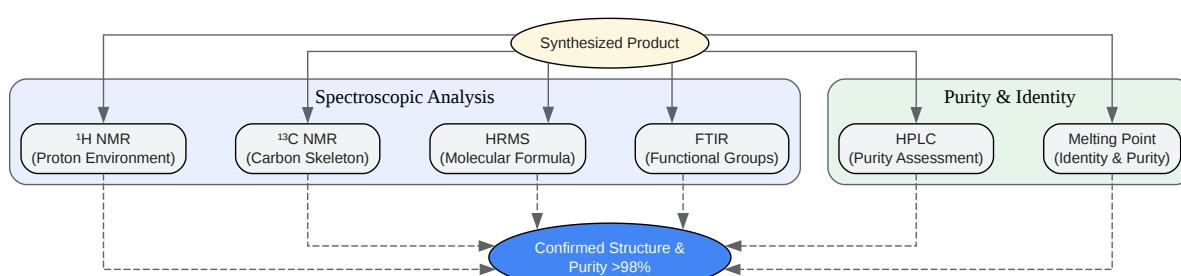
and subsequent recyclization cascade.

- **Workup - Solvent Removal:** After cooling to room temperature, remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.
- **Acidification:** Dissolve the resulting residue in water. Carefully adjust the pH to ~1 with concentrated HCl. This step ensures that any unreacted basic compounds are protonated and remain in the aqueous phase during the initial washes.
- **Extraction and Purification:** The aqueous phase is then extracted multiple times with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
- **Recrystallization:** The crude product is purified by recrystallization from a methanol/ether solvent system to yield the final product as brown or khaki crystals. This purification method is chosen based on the differential solubility of the product and impurities in the selected solvent pair.

## Structural Elucidation and Characterization

Confirmation of the chemical structure and assessment of purity are critical, self-validating steps in synthesis. A combination of spectroscopic and chromatographic techniques is employed.

## Analytical Workflow



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the structural confirmation and purity assessment of the title compound.

## Spectroscopic Data Interpretation

The structural identity of **3-(benzyloxy)-2-methyl-4(1H)-pyridinone** is confirmed by a suite of spectroscopic methods.

- **<sup>1</sup>H Nuclear Magnetic Resonance (NMR):** Proton NMR provides information on the electronic environment of hydrogen atoms in the molecule. The expected signals are consistent with the assigned structure.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.25-7.39	Multiplet (m)	6H	Phenyl (Ph-H) and Pyridinone (6-H) protons
6.35	Doublet (d)	1H	Pyridinone (5-H) proton
5.03	Singlet (s)	2H	Benzylic ( $\text{CH}_2\text{Ph}$ ) protons
2.15	Singlet (s)	3H	Methyl ( $\text{CH}_3$ ) protons
(Data is consistent with reported values)			

- **<sup>13</sup>C Nuclear Magnetic Resonance (NMR):** While direct experimental data is not widely published, the expected chemical shifts for the 13 carbon atoms can be predicted based on the functional groups present. Key predicted signals include:

- C=O: ~175-180 ppm (Pyridinone carbonyl)
- Aromatic/Olefinic C: ~110-150 ppm (Pyridinone and Phenyl ring carbons)

- -O-CH<sub>2</sub>-: ~70 ppm (Benzyllic carbon)
- -CH<sub>3</sub>: ~15-20 ppm (Methyl carbon)
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups. The expected key vibrational bands are:
  - N-H stretch: ~3100-3000 cm<sup>-1</sup> (broad, characteristic of the pyridinone tautomer)
  - C-H stretch (aromatic): ~3100-3000 cm<sup>-1</sup>
  - C-H stretch (aliphatic): ~2950-2850 cm<sup>-1</sup>
  - C=O stretch (amide/pyridinone): ~1640 cm<sup>-1</sup> (strong)
  - C=C stretch (aromatic/ring): ~1600-1450 cm<sup>-1</sup>
  - C-O stretch (ether): ~1250 cm<sup>-1</sup>
- High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, confirming the molecular formula. For C<sub>13</sub>H<sub>13</sub>NO<sub>2</sub>, the expected exact mass [M+H]<sup>+</sup> would be approximately 216.1025, corresponding to the addition of a proton to the molecular weight of 215.0946 Da.[\[5\]](#)

## Applications in Medicinal Chemistry

4-Pyridinone-based compounds are potent bioactive agents, with notable applications as inhibitors against a broad range of diseases, including malaria. They have been shown to act as inhibitors of the mitochondrial electron transport chain at the cytochrome bc<sub>1</sub> complex.[\[4\]](#)[\[9\]](#)

**3-(Benzylxy)-2-methyl-4(1H)-pyridinone** is a valuable intermediate for several reasons:

- Scaffold for Library Synthesis: It provides a pre-functionalized core for the generation of diverse chemical libraries. The N-H site can be alkylated or acylated, and the benzyloxy group can be deprotected to reveal a hydroxyl group for further modification.
- Bioisosteric Replacement: The pyridinone core can be used to replace other ring systems in known active compounds to improve pharmacokinetic or pharmacodynamic properties.

- Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based screening campaigns to identify initial hits against protein targets.

## Safety and Handling

As a laboratory chemical, **3-(benzyloxy)-2-methyl-4(1H)-pyridinone** must be handled with appropriate care. According to the Globally Harmonized System (GHS), it presents several hazards.

- Hazard Statements:
  - H302: Harmful if swallowed.[\[5\]](#)
  - H315: Causes skin irritation.[\[5\]](#)
  - H319: Causes serious eye irritation.[\[5\]](#)
  - H335: May cause respiratory irritation.[\[5\]](#)
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust and prevent contact with skin and eyes.

## Conclusion

**3-(Benzyloxy)-2-methyl-4(1H)-pyridinone** is more than a simple chemical compound; it is an enabling tool for drug discovery and development. Its structure, built upon the privileged 4-pyridinone scaffold, offers a unique combination of physicochemical properties and synthetic accessibility. The robust synthesis from pyranone precursors and the clear analytical methods for its characterization provide a reliable foundation for its use in research. For scientists and professionals in the pharmaceutical industry, understanding the technical details of this molecule—from its synthesis to its potential applications—is essential for leveraging its full potential in the creation of next-generation therapeutics.

## References

- Yeates, C. L., et al. (2008). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. *Journal of Medicinal Chemistry*, 51(9), 2845-2852. [\[Link\]](#)

- Creek, D. J., et al. (2008). A series of diaryl ether substituted 4-pyridones have potent antimalarial activity against *Plasmodium falciparum* in vitro and *P. yoelii* in vivo. *Journal of Medicinal Chemistry*, 51(9), 2845-52. [\[Link\]](#)
- Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. *Frontiers in Chemistry*, 10, 869860. [\[Link\]](#)
- Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. *PubMed*. [\[Link\]](#)
- Nisdi, R., et al. (2017). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. *National Institutes of Health (NIH)*. [\[Link\]](#)
- Akinyede, K., et al. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyridone based compounds. *Covenant University*. [\[Link\]](#)
- ResearchGate. (n.d.). Synthetic scheme for the formation of pyridinones 4.
- Human Metabolome Database. (n.d.). <sup>13</sup>C NMR Spectrum (1D, 125 MHz, H<sub>2</sub>O, experimental) (HMDB0000883). *HMDB*. [\[Link\]](#)
- Supplementary Information File. (n.d.). *Journal of Pharmaceutical and Pharmacological Sciences*. [\[Link\]](#)
- Copies of <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F NMR spectra. (n.d.). *University of the Basque Country*. [\[Link\]](#)
- PubChem. (n.d.). **3-(benzyloxy)-2-methyl-4(1H)-pyridinone**.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. *Organic Chemistry Portal*. [\[Link\]](#)
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. *Bioorganic & Medicinal Chemistry Letters*, 38, 127849. [\[Link\]](#)
- Chemsoc. (n.d.). **3-(BenzylOxy)-2-methyl-4(1H)-pyridinone**. *Chemsoc*. [\[Link\]](#)
- NIST. (n.d.). 3-Methoxy-2(1H)-pyridone. *NIST WebBook*. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Synthesis of 4h-pyran-4-ones, other cyclic oxygenated systems and related modelling studies. - UCL Discovery [discovery.ucl.ac.uk]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(benzyloxy)-2-methyl-4(1H)-pyridinone | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(BENZYLOXY)-2-METHYL-4(1H)-PYRIDINONE | CymitQuimica [cymitquimica.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [structural formula of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2601128#structural-formula-of-3-benzyloxy-2-methyl-4-1h-pyridinone>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)